Cas no 303150-11-0 (4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide)

4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- 1-Piperazinecarbothioamide, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
- 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide
-
4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619582-1mg |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide |
303150-11-0 | 98% | 1mg |
¥535.00 | 2024-08-02 | |
TRC | C143805-2.5mg |
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide |
303150-11-0 | 2.5mg |
$ 155.00 | 2022-04-01 | ||
TRC | C143805-0.5mg |
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide |
303150-11-0 | 0.5mg |
$ 50.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619582-5mg |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide |
303150-11-0 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
A2B Chem LLC | AI78957-1mg |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
303150-11-0 | >90% | 1mg |
$202.00 | 2023-12-31 | |
A2B Chem LLC | AI78957-500mg |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
303150-11-0 | >90% | 500mg |
$729.00 | 2023-12-31 | |
TRC | C143805-1mg |
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide |
303150-11-0 | 1mg |
$ 80.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619582-10mg |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide |
303150-11-0 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871432-1g |
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
303150-11-0 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI78957-5mg |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
303150-11-0 | >90% | 5mg |
$215.00 | 2023-12-31 |
4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide Related Literature
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide
Recent Advances in the Study of 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide (CAS: 303150-11-0)
The compound 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide (CAS: 303150-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The information presented herein is derived from peer-reviewed publications, patent filings, and industry reports published within the last three years.
Recent studies have highlighted the role of 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide as a promising scaffold for drug development. Its unique structural features, including the trifluoromethyl group and the pyrazinecarbothioamide moiety, contribute to its bioactivity. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory pathways, making it a candidate for treating autoimmune diseases. Additionally, its pharmacokinetic properties, such as metabolic stability and bioavailability, have been investigated to assess its suitability for clinical development.
One of the most notable advancements in the study of this compound is its application in oncology. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of cellular signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings suggest that 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide could serve as a lead compound for the development of novel anticancer agents.
In addition to its therapeutic potential, recent research has also focused on optimizing the synthetic routes for 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide. Innovations in catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of the synthesis, enabling large-scale production for further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research is also exploring the potential of structural analogs to improve selectivity and reduce adverse effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into viable therapeutic options.
In conclusion, 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide represents a versatile and potent compound with broad applications in medicinal chemistry. Its dual role as an anti-inflammatory and anticancer agent underscores its therapeutic potential. However, further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties. This research brief serves as a comprehensive update on the current state of knowledge regarding this compound, providing valuable insights for researchers and industry professionals alike.
303150-11-0 (4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide) Related Products
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)


